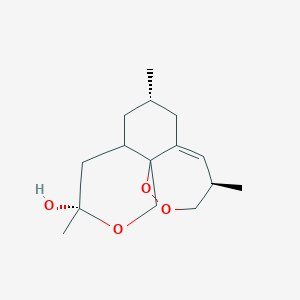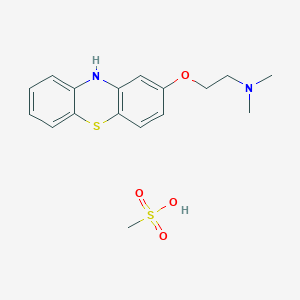![molecular formula C17H20N2O3 B236892 N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide](/img/structure/B236892.png)
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide, commonly known as MPF, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MPF belongs to the class of furamide compounds, which are known for their diverse biological activities.
Mécanisme D'action
The exact mechanism of action of MPF is not fully understood. However, it is believed that MPF acts on the central nervous system by modulating the activity of certain neurotransmitters. MPF has been shown to increase the levels of dopamine and serotonin in the brain, which are known to play a role in mood regulation and pain perception.
Biochemical and Physiological Effects:
MPF has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. MPF has also been shown to inhibit tumor growth in animal models of cancer. Additionally, MPF has been shown to improve cognitive function in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using MPF in lab experiments is its high purity and yield. MPF is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using MPF in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several future directions for the research of MPF. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Another potential direction is the development of more efficient synthesis methods for MPF. Additionally, the investigation of the long-term effects of MPF on the central nervous system is an important area of future research.
In conclusion, MPF is a synthetic compound that has shown promising results in various scientific research applications. Its potential therapeutic applications make it an important area of research in the field of medicinal chemistry. Further research is needed to fully understand the mechanism of action and long-term effects of MPF, as well as its potential use in the treatment of various neurological disorders.
Méthodes De Synthèse
The synthesis of MPF involves the reaction of 4-methyl-3-nitroaniline, pentanoic anhydride, and furfurylamine in the presence of a catalyst. The resulting product is then reduced to form MPF. The synthesis of MPF has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
MPF has shown promising results in various scientific research applications. It has been studied for its potential anti-inflammatory, analgesic, and antitumor properties. MPF has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-[4-methyl-3-(pentanoylamino)phenyl]-2-furamide |
|---|---|
Formule moléculaire |
C17H20N2O3 |
Poids moléculaire |
300.35 g/mol |
Nom IUPAC |
N-[4-methyl-3-(pentanoylamino)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H20N2O3/c1-3-4-7-16(20)19-14-11-13(9-8-12(14)2)18-17(21)15-6-5-10-22-15/h5-6,8-11H,3-4,7H2,1-2H3,(H,18,21)(H,19,20) |
Clé InChI |
BCSQWRZYNRCFOU-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
SMILES canonique |
CCCCC(=O)NC1=C(C=CC(=C1)NC(=O)C2=CC=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B236809.png)
![(4R)-2-amino-4-hydroxy-9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purine-6,8-dione](/img/structure/B236816.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-methoxybenzamide](/img/structure/B236823.png)
![4b,5,9b,10-Tetrahydroindeno[1,2-b]indole](/img/structure/B236825.png)

![N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B236828.png)
![2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B236832.png)
![4-isobutoxy-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B236833.png)

![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-3,5-dimethoxybenzamide](/img/structure/B236856.png)
![3,5-dichloro-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B236863.png)

